5-Fluoro-6-hydroxyhydrouracil monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-hydroxyhydrouracil monohydrate is a fluorinated derivative of uracil, a pyrimidine base found in RNAIts molecular formula is C4H5FN2O3•H2O, and it has a molecular weight of 166.11 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-hydroxyhydrouracil monohydrate is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound interferes with DNA synthesis by binding to its target, TS . The main mechanism of action is thought to be the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP) .
Pharmacokinetics
It is known that the compound is metabolized to ribonucleotides and deoxyribonucleotides, which can be incorporated into rna and dna .
Result of Action
The result of the compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This makes this compound a potent antitumor agent .
Biochemical Analysis
Biochemical Properties
It is known that 5-fluorouracil, a related compound, interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death
Cellular Effects
Studies on 5-fluorouracil have shown that it can affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior
Molecular Mechanism
5-fluorouracil, a related compound, exerts its anticancer effects through inhibition of thymidylate synthase (TS) and incorporation of its metabolites into RNA and DNA
Temporal Effects in Laboratory Settings
Studies on tautomeric conversion of 5-fluorouracil have shown that these conversions are connected via multiple transition state molecules and pathways
Dosage Effects in Animal Models
Studies on 5-fluorouracil have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment
Metabolic Pathways
5-fluorouracil, a related compound, is known to interfere with nucleoside metabolism
Transport and Distribution
It is known that 5-fluorouracil can be incorporated into RNA and DNA
Subcellular Localization
It is known that 5-fluorouracil can be incorporated into RNA and DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxyhydrouracil monohydrate typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxyhydrouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
5-Fluoro-6-hydroxyhydrouracil monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure.
6-Hydroxyuracil: A hydroxylated derivative of uracil.
5-Fluorouridine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
5-Fluoro-6-hydroxyhydrouracil monohydrate is unique due to its combined fluorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3.H2O/c5-1-2(8)6-4(10)7-3(1)9;/h1-2,8H,(H2,6,7,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNCYMZKWUVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.